molecular formula C20H18N4O3S B293745 6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293745
M. Wt: 394.4 g/mol
InChI Key: JJIYSDZWQJOMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of triazolo thiadiazole compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and cell division. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Additionally, it has anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of various inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments are its high potency and selectivity towards cancer cells. It has also shown low toxicity towards normal cells, which makes it a potential candidate for cancer treatment. However, its limitations include the complexity of its synthesis and the lack of extensive studies on its pharmacokinetics and pharmacodynamics.

Future Directions

The future directions for the research on 6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include the development of more efficient synthesis methods and the evaluation of its pharmacokinetics and pharmacodynamics. Further studies on its mechanism of action and its potential use in combination with other anti-cancer agents are also needed. Additionally, its potential use in the treatment of other diseases such as inflammation and microbial infections should be explored.

Synthesis Methods

The synthesis of 6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The first step involves the reaction of 4-allyloxyphenylhydrazine with 3,4-dimethoxybenzaldehyde to form the intermediate compound. This intermediate is then reacted with 2-mercapto-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole to form the final product.

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. Its potential use as an anti-tumor agent has been studied in various cancer cell lines, and it has shown significant activity against various types of cancer cells.

properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H18N4O3S/c1-4-11-27-15-8-5-13(6-9-15)19-23-24-18(21-22-20(24)28-19)14-7-10-16(25-2)17(12-14)26-3/h4-10,12H,1,11H2,2-3H3

InChI Key

JJIYSDZWQJOMKM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.